molecular formula C11H20INO B8506486 1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester CAS No. 49815-58-9

1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester

Cat. No.: B8506486
CAS No.: 49815-58-9
M. Wt: 309.19 g/mol
InChI Key: SGNUQPHCBJCFJK-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester (IUPAC name: methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate) is a monocyclic unsaturated ester with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol . It is also known as Methyl α-cyclogeranate (CAS# 28043-10-9) and has a ChemSpider ID of 106969 . Structurally, it features a cyclohexene ring substituted with three methyl groups (positions 2, 6, and 6) and a methyl ester group at position 1.

This compound has been identified in natural sources such as Moringa oleifera seed extracts (0.13% relative abundance) and is utilized in fragrance mixtures due to its odor profile .

Properties

CAS No.

49815-58-9

Molecular Formula

C11H20INO

Molecular Weight

309.19 g/mol

IUPAC Name

N-(2-iodocyclohexyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H20INO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14)

InChI Key

SGNUQPHCBJCFJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1CCCCC1I

Origin of Product

United States

Biological Activity

1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester (CAS No. 49815-58-9) is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H18O2
  • Molecular Weight : 182.26 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : 49815-58-9

The compound is characterized by a cyclohexene structure with a carboxylic acid derivative. Its esterification enhances its lipophilicity, which may play a role in its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In a study assessing various compounds' effectiveness against bacterial strains, this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through agar well diffusion assays.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150

These results suggest that the compound may be useful in developing antimicrobial agents or preservatives in food and pharmaceutical industries.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using human cancer cell lines. The compound was tested against colon cancer cells (HCT-116) and normal human embryonic kidney cells (HEK-293). The viability of cells post-treatment was measured using the MTT assay.

Cell Line Concentration (µg/mL) Cell Viability (%)
HCT-116 (Cancer)5070
HCT-11610050
HEK-293 (Normal)5090

The results indicated that while the compound showed cytotoxic effects on cancer cells at higher concentrations, it had minimal impact on normal cells at lower doses. This selective toxicity suggests potential for therapeutic applications in cancer treatment.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are thought to involve:

  • Membrane Disruption : The lipophilic nature allows the compound to integrate into bacterial membranes, disrupting their integrity.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Case Studies

A notable case study involved the use of this compound in a formulation aimed at enhancing food preservation. The study demonstrated that incorporating this ester significantly reduced microbial load in stored food products without altering sensory qualities.

Comparison with Similar Compounds

Structural Analogs and Substituted Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight Substituents Ester Group CAS Number Presence in Nature Applications
1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester C₁₁H₁₈O₂ 182.26 2,6,6-trimethyl Methyl 28043-10-9 Moringa oleifera Fragrances, flavoring
3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester C₁₁H₁₈O₂ 182.26 2,6,6-trimethyl Methyl 540734-22-3 Synthetic/read-across analog Safety assessments
1-Cyclohexene-1-acrylic acid, 2,6,6-trimethyl-3-oxo-, methyl ester C₁₃H₁₈O₃ 222.28 2,6,6-trimethyl, 3-oxo Methyl N/A Root exudates of Cyperus alternifolius Unknown
2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-, methyl ester C₁₁H₁₆O₃ 196.24 2,6,6-trimethyl, 4-oxo Methyl 25849-65-4 Synthetic Chemical synthesis
1-Cyclohexene-1-carboxylic acid (parent acid) C₇H₁₀O₂ 126.16 None 636-82-8 Synthetic Intermediate
Key Observations:

Positional Isomerism : The compound 3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester (CAS 540734-22-3) is a structural isomer of the target compound, differing in the position of the double bond (3-cyclohexene vs. 2-cyclohexene). This alters its reactivity and spectroscopic properties .

The 4-oxo analog (CAS 25849-65-4) has a ketone at position 4, reducing volatility compared to the parent ester .

Ester Group Variations : Replacement of the methyl ester with ethyl (e.g., 1,3-Cyclohexadiene-1-carboxylic acid, 2,6,6-trimethyl-, ethyl ester ) or acetate groups (e.g., 2,6,6-Trimethylcyclohexenemethyl acetate , CAS 94020-91-4 ) affects boiling points and olfactory profiles.

Physicochemical Properties

  • Volatility : The methyl ester group enhances volatility compared to the parent acid (CAS 636-82-8), making it suitable for GC-MS detection .
  • Solubility : Esters generally exhibit lower water solubility than carboxylic acids, favoring lipid-soluble applications .

Preparation Methods

Ozonolysis and Reduction

The synthesis begins with β-ionone (7.68 g, 0.04 mol), which undergoes ozonolysis in methanol at −30°C under a stream of ozone for 6 hours. The ozonide intermediate is reduced using zinc and 50% acetic acid, yielding 2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde (65% yield) after fractional distillation. This aldehyde serves as a key intermediate for subsequent esterification.

Aldehyde to Carboxylate Conversion

The aldehyde is oxidized to the corresponding carboxylic acid using pyridinium chlorochromate (PCC) in dichloromethane. Subsequent esterification with methanol in the presence of sulfuric acid as a catalyst produces the target ester. However, this method involves hazardous reagents like PCC, limiting its scalability.

Improved Synthesis from Citral

Citral to α-Cyclocitral

Citral is oxidized using potassium permanganate (KMnO₄) in acidic conditions to form α-cyclocitral, a cyclic aldehyde. This step avoids the need for ozonolysis, improving safety and yield.

Ketal Formation and Oxidation

α-Cyclocitral reacts with triethyl orthoformate (HC(OEt)₃) to form a ketal intermediate, which is then oxidized using a TEMPO/CuCl catalytic system under oxygen atmosphere. This step achieves a 90% yield of methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate, a precursor to the target compound.

Final Esterification

The keto-ester undergoes methanolysis in the presence of anhydrous HCl, yielding the final product with an overall yield of 48% over eight steps. This route is noted for its efficiency and suitability for large-scale production.

Cyclization of Methyl Geraniate

Geraniate Cyclization

Methyl geraniate undergoes acid-catalyzed cyclization to form cyclogeranic acid, which is subsequently esterified with methanol. This method, referenced from Helv. Chim. Acta, provides a direct route but requires stringent control of reaction conditions to avoid side products.

Esterification of Cyclogeranic Acid

Cyclogeranic acid is esterified using methanol and a catalytic amount of sulfuric acid under reflux. The reaction mixture is neutralized, extracted with dichloromethane, and distilled under reduced pressure to isolate the ester (70–74°C at 1 mmHg).

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Scalability
β-Ionone Ozonolysisβ-IononeOzonolysis, Reduction, Esterification65%Limited by ozone use
Citral OxidationCitralKMnO₄ oxidation, TEMPO/CuCl catalysis48%Industrial-scale viable
Geraniate CyclizationMethyl geraniateAcid-catalyzed cyclization60%Moderate

The citral-based method offers the highest industrial applicability due to avoidance of hazardous reagents and higher overall yield. In contrast, the β-ionone route, while efficient, faces challenges in ozonolysis safety and cost .

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of this compound?

Answer:
The compound can be characterized using a combination of NMR (¹H, ¹³C, DEPT) , FT-IR , and mass spectrometry .

  • ¹H NMR : The methyl ester group (COOCH₃) typically shows a singlet at δ 3.6–3.8 ppm. The cyclohexene ring protons exhibit splitting patterns dependent on substituents (e.g., deshielded vinylic protons near δ 5.5–6.0 ppm).
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–175 ppm, while the ester methyl group resonates at δ 50–55 ppm .
  • IR : Strong absorption bands for ester C=O (~1740 cm⁻¹) and cyclohexene C=C (~1650 cm⁻¹) are critical .
  • HRMS : Exact mass analysis confirms the molecular formula (e.g., C₁₂H₁₈O₂ requires m/z 194.1307) .

Basic: What are the optimal conditions for synthesizing this methyl ester from its carboxylic acid precursor?

Answer:
The esterification of 2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid can be achieved via:

  • Acid-catalyzed esterification : Use methanol in excess with catalytic H₂SO₄ or HCl under reflux (60–80°C, 6–12 hours). Monitor progress via TLC (eluent: hexane/ethyl acetate 4:1) .
  • DCC/DMAP coupling : For higher yields, employ N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature (24 hours) .

Advanced: How does steric hindrance from 2,6,6-trimethyl groups influence reactivity in Diels-Alder reactions?

Answer:
The 2,6,6-trimethyl substituents create significant steric hindrance, affecting regioselectivity and reaction rates:

  • Electron-withdrawing ester group : Activates the cyclohexene as a dienophile but steric bulk at C2 and C6 reduces accessibility.
  • Computational modeling (DFT) : Predicts preferred endo transition states, but experimental yields may drop due to steric clashes. Validate with kinetic studies comparing substituted vs. unsubstituted analogs .

Advanced: What strategies resolve contradictions in reported thermodynamic properties (e.g., boiling points)?

Answer:
Discrepancies in boiling points (e.g., 137°C at 15 mmHg vs. 128–131°C at 18 mmHg for analogs ) arise from:

  • Purity issues : Use high-resolution GC-MS or DSC to assess sample purity (>98% by area normalization).
  • Pressure calibration : Standardize measurements using NIST-referenced manometers. Published data from NIST subscription resources (e.g., TRC Thermodynamic Tables) are preferred .

Advanced: How can ecological risk assessments address the lack of biodegradation data for this compound?

Answer:
In absence of experimental data (noted in SDS ), use predictive tools:

  • QSAR models : EPI Suite™ estimates biodegradability (e.g., BIOWIN) and ecotoxicity (ECOSAR).
  • Read-across analogs : Compare with structurally similar esters (e.g., ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate ).
  • Microcosm studies : Design soil/water systems spiked with ¹⁴C-labeled compound to track mineralization rates.

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